Cas no 106910-81-0 (Methyl 4-benzyl-5-oxomorpholine-3-carboxylate)
Methyl 4-benzyl-5-oxomorpholine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-benzyl-5-oxomorpholine-3-carboxylate
- METHYL 4-BENZYL-5-OXO-MORPHOLINE-3-CARBOXYLATE
- Methyl 4-benzyl-5-oxo-3-morpholinecarboxylate
- 4-BENZYL-5-OXO-MORPHOLINE-3-CARBOXYLIC ACID METHYL ESTER
- 5-Oxo-4-(phenylmethyl)-3-morpholinecarboxylic acid methyl ester
- 3-Morpholinecarboxylic acid, 5-oxo-4-(phenylmethyl)-, methyl ester
- Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate
- 3-Morpholinecarboxylicacid, 5-oxo-4-(phenylmethyl)-, methyl ester
- Methyl (3R)-4-benzyl-5-oxomorpholine-3-carboxylate
- METHYL4-BENZYL-5-OXO-MORPHOLINE-3-CARBOXYLATE
- TRA0062498
- AS066
- MFCD11501467
- AS-36327
- AKOS005264413
- SCHEMBL3337871
- SB12696
- SY005137
- A13811
- DTXSID30543339
- SY005131
- MFCD07369846
- FT-0772848
- CS-W003390
- 2,2-dimethylbutyl carbamate
- FT-0774280
- Methyl4-Benzyl-5-oxomorpholine-3-carboxylate
- 106910-81-0
- SB45324
- MFCD12031314
- 5-(2-methyl-1,3-thiazol-4-yl)indoline
- SY004206
- FT-0726354
- DB-012468
-
- MDL: MFCD07369846
- Inchi: 1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
- InChI Key: UTUDPLWXJNKTNP-UHFFFAOYSA-N
- SMILES: O1CC(N(CC2C=CC=CC=2)C(C(=O)OC)C1)=O
Computed Properties
- Exact Mass: 249.10000
- Monoisotopic Mass: 249.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.8
- XLogP3: 0.8
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.240±0.06 g/cm3 (20 ºC 760 Torr)
- Melting Point: 105-107 ºC
- Boiling Point: 423℃ at 760 mmHg
- Flash Point: 209.6℃
- Refractive Index: 1.548
- Solubility: Slightly soluble (6.5 g/l) (25 º C)
- PSA: 55.84000
- LogP: 0.52490
Methyl 4-benzyl-5-oxomorpholine-3-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:Room temperature
Methyl 4-benzyl-5-oxomorpholine-3-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 4-benzyl-5-oxomorpholine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M179127-1g |
Methyl 4-benzyl-5-oxomorpholine-3-carboxylate |
106910-81-0 | 95% | 1g |
¥333.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M179127-25g |
Methyl 4-benzyl-5-oxomorpholine-3-carboxylate |
106910-81-0 | 95% | 25g |
¥4328.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M179127-5g |
Methyl 4-benzyl-5-oxomorpholine-3-carboxylate |
106910-81-0 | 95% | 5g |
¥1171.90 | 2023-09-01 | |
| AstaTech | 53501-1/G |
METHYL 4-BENZYL-5-OXO-MORPHOLINE-3-CARBOXYLATE |
106910-81-0 | 95% | 1g |
$29 | 2023-09-17 | |
| AstaTech | 53501-5/G |
METHYL 4-BENZYL-5-OXO-MORPHOLINE-3-CARBOXYLATE |
106910-81-0 | 95% | 5g |
$107 | 2023-09-17 | |
| AstaTech | 53501-25/G |
METHYL 4-BENZYL-5-OXO-MORPHOLINE-3-CARBOXYLATE |
106910-81-0 | 95% | 25g |
$417 | 2023-09-17 | |
| Fluorochem | 040931-250mg |
Methyl 4-benzyl-5-oxo-morpholine-3-carboxylate |
106910-81-0 | 97% | 250mg |
£26.00 | 2022-03-01 | |
| Fluorochem | 040931-1g |
Methyl 4-benzyl-5-oxo-morpholine-3-carboxylate |
106910-81-0 | 97% | 1g |
£42.00 | 2022-03-01 | |
| Fluorochem | 040931-5g |
Methyl 4-benzyl-5-oxo-morpholine-3-carboxylate |
106910-81-0 | 97% | 5g |
£140.00 | 2022-03-01 | |
| Fluorochem | 040931-10g |
Methyl 4-benzyl-5-oxo-morpholine-3-carboxylate |
106910-81-0 | 97% | 10g |
£224.00 | 2022-03-01 |
Methyl 4-benzyl-5-oxomorpholine-3-carboxylate Suppliers
Methyl 4-benzyl-5-oxomorpholine-3-carboxylate Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Methyl 4-benzyl-5-oxomorpholine-3-carboxylate
Methyl 4-benzyl-5-oxomorpholine-3-carboxylate (CAS No. 106910-81-0): A Comprehensive Overview in Modern Chemical Biology
Methyl 4-benzyl-5-oxomorpholine-3-carboxylate, identified by its CAS number 106910-81-0, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique morpholine core and benzyl substitution, has garnered attention for its potential applications in drug discovery and molecular pharmacology. The morpholine scaffold, known for its structural versatility and biological activity, makes this molecule a promising candidate for further exploration.
The synthesis and characterization of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate involve meticulous chemical methodologies that ensure high purity and yield. The presence of the ester group at the 3-position and the benzyl moiety at the 4-position introduces specific interactions with biological targets, which are critical for understanding its pharmacological profile. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, have been employed to elucidate the molecular structure and confirm the identity of this compound.
In recent years, there has been a surge in research focusing on heterocyclic compounds due to their diverse biological activities. The morpholine derivative Methyl 4-benzyl-5-oxomorpholine-3-carboxylate is no exception. Studies have demonstrated its potential in modulating various biological pathways, including pain perception, neurodegeneration, and inflammation. The benzyl group enhances lipophilicity, which can improve membrane permeability and bioavailability, making it an attractive scaffold for drug development.
One of the most compelling aspects of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate is its role in preclinical studies aimed at identifying novel therapeutic agents. Researchers have explored its interactions with enzymes and receptors relevant to human health and disease. For instance, preliminary data suggest that this compound may interact with opioid receptors, potentially offering a new approach to managing chronic pain without the side effects associated with traditional opioids.
The chemical properties of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate also make it a valuable tool in medicinal chemistry. Its structural features allow for modifications that can fine-tune its biological activity. By altering the substitution patterns or introducing additional functional groups, chemists can generate a library of derivatives with enhanced efficacy and selectivity. This flexibility is crucial for developing drugs that target specific pathological conditions while minimizing off-target effects.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like Methyl 4-benzyl-5-oxomorpholine-3-carboxylate. Molecular modeling techniques enable researchers to predict how a molecule will behave in vivo before conducting expensive wet-lab experiments. These simulations have helped identify key pharmacophores within the structure of this compound, guiding the design of more potent and selective analogs.
The synthesis of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate also involves considerations of green chemistry principles. Efforts have been made to optimize synthetic routes that minimize waste and reduce environmental impact. Catalytic methods and solvent-free reactions have been explored to enhance sustainability without compromising yield or purity. Such approaches align with global initiatives to promote responsible chemical manufacturing.
In conclusion, Methyl 4-benzyl-5-oxomorpholine-3-carboxylate (CAS No. 106910-81-0) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features, combined with promising preclinical data, position it as a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing complex medical challenges.
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